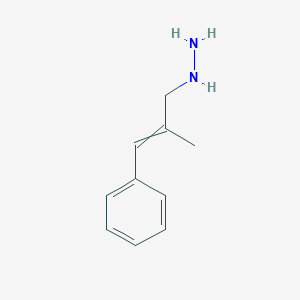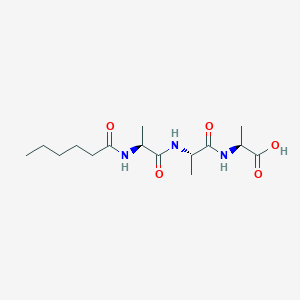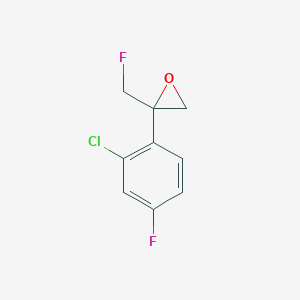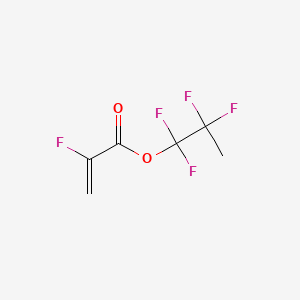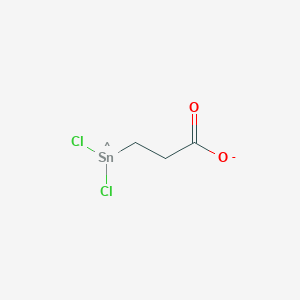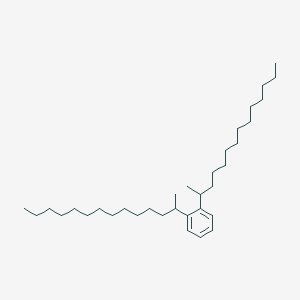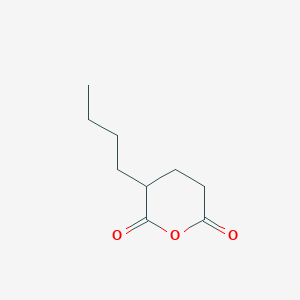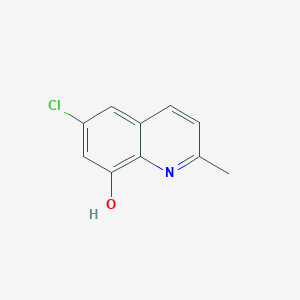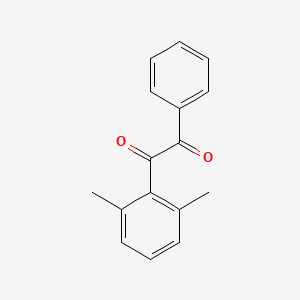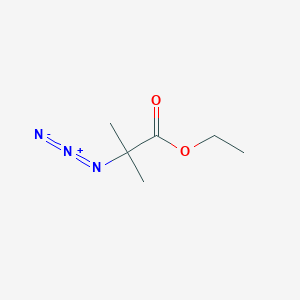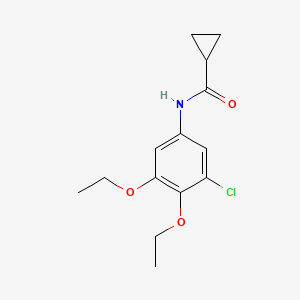![molecular formula C14H16N2O4S B14348792 N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide CAS No. 91531-08-7](/img/structure/B14348792.png)
N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide is a chemical compound with the molecular formula C14H16N2O4S It is known for its complex structure, which includes a naphthalene ring substituted with a hydroxyethylsulfamoyl group and an acetamide group
Métodos De Preparación
The synthesis of N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide typically involves multiple steps, including the introduction of the hydroxyethylsulfamoyl group and the acetamide group to the naphthalene ring. Specific synthetic routes and reaction conditions can vary, but common methods include:
Nitration and Reduction: The naphthalene ring is first nitrated to introduce nitro groups, which are then reduced to amine groups.
Sulfonation: The amine groups are then sulfonated to introduce the sulfamoyl group.
Acetylation: Finally, the hydroxyethyl group is introduced, followed by acetylation to form the acetamide group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfinamide or sulfonamide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide can be compared with other similar compounds, such as:
Naphthalene-2-sulfonamide: Similar structure but lacks the hydroxyethyl and acetamide groups.
Naphthalene-2-acetamide: Similar structure but lacks the sulfamoyl group.
Naphthalene-2-hydroxyethylsulfamide: Similar structure but lacks the acetamide group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propiedades
Número CAS |
91531-08-7 |
|---|---|
Fórmula molecular |
C14H16N2O4S |
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
N-[6-(2-hydroxyethylsulfamoyl)naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C14H16N2O4S/c1-10(18)16-13-4-2-12-9-14(5-3-11(12)8-13)21(19,20)15-6-7-17/h2-5,8-9,15,17H,6-7H2,1H3,(H,16,18) |
Clave InChI |
ZZUPWDGFRPVLNP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


